Irreversible vs. Reversible RNR Inhibition: Kinetic Comparison with Hydroxyurea
Caracemide exhibits irreversible, covalent inhibition of the R1 subunit of ribonucleotide reductase (RNR), in contrast to the reversible inhibition by the clinical standard hydroxyurea. This is quantitatively supported by enzyme kinetics [1] [2].
| Evidence Dimension | Inhibition kinetics against E. coli RNR R1 protein |
|---|---|
| Target Compound Data | Apparent second-order rate constant (kinact/KI) = 150 M⁻¹ s⁻¹; inactivation is irreversible. |
| Comparator Or Baseline | Hydroxyurea: Inhibition is reversible; treatment does not lead to irreversible inactivation. |
| Quantified Difference | Caracemide: Irreversible covalent modification; Hydroxyurea: Reversible binding. |
| Conditions | Purified E. coli ribonucleotide reductase R1 protein, in vitro assay [1] [2]. |
Why This Matters
The irreversible mechanism offers a distinct research tool for studying prolonged enzyme inactivation, which may translate to different pharmacodynamic properties and potential for sustained effects in vivo, making caracemide a non-interchangeable comparator for hydroxyurea in RNR-focused studies.
- [1] Larsen IK, et al. Caracemide, a site-specific irreversible inhibitor of protein R1 of Escherichia coli ribonucleotide reductase. J Biol Chem. 1992;267(18):12627-31. View Source
- [2] Effect of hydroxyurea on T4 ribonucleotide reductase. J Biol Chem. 1992;267(18):12622-6. View Source
